[(4-Methoxy-1-methylpiperidin-4-yl)methyl](methyl)amine
Description
(4-Methoxy-1-methylpiperidin-4-yl)methylamine is a piperidine-derived amine featuring a methoxy group at the 4-position of the piperidine ring, a methyl group on the nitrogen atom, and a methylamine substituent on the same carbon as the methoxy group. The methoxy group in the target compound likely enhances polarity and solubility compared to non-methoxy analogues, influencing its pharmacological and chemical behavior.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1-(4-methoxy-1-methylpiperidin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H20N2O/c1-10-8-9(12-3)4-6-11(2)7-5-9/h10H,4-8H2,1-3H3 |
InChI Key |
REISQHZLHTWMOM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCN(CC1)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-1-methylpiperidin-4-yl)methylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxy-1-methylpiperidine.
Methylation: The piperidine derivative undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-1-methylpiperidin-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-Methoxy-1-methylpiperidin-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-1-methylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
| Compound Name | Molecular Formula | Key Substituents | Notable Properties/Applications | Reference ID |
|---|---|---|---|---|
| (4-Methoxy-1-methylpiperidin-4-yl)methylamine | C₁₀H₂₁N₂O | 4-methoxy, N-methyl, methylamine | Hypothesized enhanced polarity/solubility | N/A |
| [(1-Methylpiperidin-4-yl)methyl]amine dihydrochloride | C₇H₁₆N₂·2HCl | N-methyl, methylamine (no methoxy) | Neurotropic alphavirus inhibitor synthesis | |
| 1-(4-Methoxybenzyl)-N-methylpiperidin-3-amine hydrochloride | C₁₄H₂₃ClN₂O | 4-methoxybenzyl, N-methyl | Intermediate in drug discovery | |
| [1-(4-Methylbenzyl)piperidin-4-yl]methylamine | C₁₄H₂₂N₂ | 4-methylbenzyl, methylamine (no methoxy) | Supplier-listed compound | |
| 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | C₁₈H₂₉N₅O | Methoxy-aniline, piperazine-piperidine | Potential CNS/anticancer applications |
Key Observations :
- Methoxy vs.
- N-Methylation : N-methylation (common in all listed compounds) reduces basicity of the piperidine nitrogen, which may influence receptor binding or metabolic stability .
Biological Activity
(4-Methoxy-1-methylpiperidin-4-yl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies related to this compound, drawing from diverse sources.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a methoxy group and a methylamine moiety. Its molecular formula is , which contributes to its pharmacological properties.
Biological Activity Overview
Research indicates that (4-Methoxy-1-methylpiperidin-4-yl)methylamine exhibits various biological activities, including:
- Anthelmintic Activity : In a study screening a library of compounds for anthelmintic properties, several derivatives were tested against Caenorhabditis elegans. Compounds similar to (4-Methoxy-1-methylpiperidin-4-yl)methylamine showed significant efficacy in killing nematodes, with some achieving over 50% mortality within 72 hours at specific concentrations (25 ppm and 50 ppm) .
- Phospholipase Inhibition : The compound has been implicated in the inhibition of lysosomal phospholipase A2 (PLA2G15), which is associated with drug-induced phospholipidosis. This inhibition suggests potential for therapeutic applications in conditions related to lipid metabolism .
Anthelmintic Activity
A study involving 181 compounds identified 58 that could kill more than 50% of nematodes within 72 hours. Among these, compounds structurally related to (4-Methoxy-1-methylpiperidin-4-yl)methylamine demonstrated promising results. The following table summarizes the findings:
| Compound Code | Concentration (ppm) | % Mortality Day 1 | % Mortality Day 3 | % Mortality Day 5 |
|---|---|---|---|---|
| G2 | 25 | 3 ± 5.7 | 40 ± 0 | 100 ± 0 |
| G7 | 50 | 50 ± 10 | >90 | >95 |
The statistical significance was evaluated using t-tests, with considered significant .
The proposed mechanism for the anthelmintic activity involves disruption of the worm's neuromuscular function, which leads to paralysis and death. Further studies are needed to elucidate the specific molecular pathways affected by the compound.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in treating parasitic infections:
- Study on Nematodes : A comparative analysis showed that compounds with piperidine structures had enhanced penetration through nematode cuticles, leading to increased mortality rates compared to non-piperidine analogs .
- Pharmacological Profiling : In vitro assays indicated that modifications on the piperidine ring could enhance selectivity towards specific targets, such as dopamine receptors, which could be beneficial in developing dual-action drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
